4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O4S/c1-16(2)9-11(10-17(3,4)20-16)19-25(21,22)15-8-13(23-5)12(18)7-14(15)24-6/h7-8,11,19-20H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQPVKNWPGVTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2,2,6,6-tetramethylpiperidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The sulfonyl chloride is reacted with the amine (tetramethylpiperidine) in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-efficiency and scalability. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Automated Systems: Employing automated synthesis systems to ensure consistent quality and yield.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the sulfonamide group.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Quinones or other oxidized forms of the methoxy groups.
Hydrolysis Products: Sulfonic acids and corresponding amines.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
a. 4-Chloro-N-(2,5-dimethyl-phenyl)-2-methyl-benzenesulfonamide
- Key Features : Shares a chloro-substituted benzenesulfonamide core but lacks the dimethoxy and tetramethylpiperidine groups. Instead, it has a 2,5-dimethylphenyl substituent.
- Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonds stabilizing the structure .
- Relevance : Demonstrates how alkyl substituents (e.g., methyl groups) influence packing efficiency and solubility compared to bulkier piperidine moieties.
b. N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methyl-benzenesulfonamide
- Key Features : Incorporates a bromo-pyrimidine-sulfanyl linker and morpholine ring instead of the tetramethylpiperidine group.
- Crystallography : Exhibits similar hydrogen-bonding patterns but distinct steric effects due to the morpholine ring’s flexibility .
- Relevance : Highlights the impact of heterocyclic substituents (morpholine vs. tetramethylpiperidine) on bioactivity and conformational rigidity.
c. Bis-TMP Naphthalimide Derivatives
Physicochemical Properties
Trends :
- Bulky TMP groups reduce solubility but enhance thermal stability.
- Chloro and methoxy substituents increase lipophilicity compared to methyl or morpholine groups.
Biological Activity
4-Chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, commonly referred to as DOC (2,5-Dimethoxy-4-chloroamphetamine), is a compound of significant interest due to its psychoactive properties and potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C11H16ClN2O2S
- Molecular Weight : 229.77 g/mol
DOC primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction is crucial for its hallucinogenic effects. The compound's structure allows it to mimic serotonin, leading to alterations in perception and mood.
Psychoactive Effects
Research indicates that DOC exhibits both rewarding and reinforcing effects. In animal studies, it has shown to increase the preference for drug-paired environments in conditioned place preference (CPP) tests at doses as low as 0.3 mg/kg. Additionally, self-administration studies have demonstrated that DOC can enhance operant responding for drug delivery at doses of 0.01 mg/(kg·infusion) .
Pharmacokinetics
The pharmacokinetic profile of DOC suggests rapid absorption and distribution in the body. Its half-life and metabolic pathways remain subjects of ongoing research; however, preliminary studies indicate that it undergoes extensive biotransformation.
Case Studies and Research Findings
Toxicological Considerations
While DOC exhibits interesting biological activities, it is essential to consider its safety profile. The compound is included in Schedule I of the 1971 Convention on Psychotropic Substances, indicating a high potential for abuse and lack of accepted medical use . Long-term effects and toxicity are still under investigation.
Q & A
Q. What are the key synthetic pathways for 4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the benzene ring and coupling with a piperidine derivative. Key steps include:
- Chlorination and methoxylation of the benzene ring using reagents like SOCl₂ and NaOMe under controlled temperatures (60–80°C) to introduce chloro and methoxy groups .
- Sulfonamide formation via reaction of the sulfonyl chloride intermediate with 2,2,6,6-tetramethylpiperidin-4-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography for resolving crystal packing and molecular conformation, as demonstrated in sulfonamide structural studies .
- Mass spectrometry (HRMS) for exact mass determination and fragmentation pattern analysis .
Q. How can researchers conduct preliminary biological activity screening for this compound?
- In vitro enzyme inhibition assays : Use target enzymes (e.g., carbonic anhydrase, kinases) in buffer systems (pH 7.4) with spectrophotometric detection of substrate conversion .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity (IC₅₀ values) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production in academic settings?
A Design of Experiments (DoE) approach is recommended to identify critical factors:
| Factor | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temp. | 50–90°C | 70°C | +15% |
| Catalyst Loading | 1–5 mol% | 3 mol% DMAP | +20% |
| Solvent | DCM, THF, MeCN | Anhydrous DCM | +10% |
| Post-reaction, continuous flow reactors (residence time: 10–15 min) improve mixing and reduce side reactions . |
Q. How to resolve contradictions in reported biological activity data across studies?
- Comparative structural analysis : Use computational tools (e.g., molecular docking) to assess binding modes of analogs. For example, steric clashes in the piperidine moiety may reduce affinity .
- Standardized assay protocols : Control variables like buffer ionic strength (e.g., 150 mM NaCl) and incubation time (30–60 min) to minimize variability .
- Meta-analysis of published IC₅₀ values using statistical tools (e.g., ANOVA) to identify outliers .
Q. What experimental designs are suitable for studying environmental fate and biodegradation?
Adopt a long-term environmental simulation framework (adapted from Project INCHEMBIOL ):
- Abiotic studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV light, λ = 254 nm).
- Biotic studies : Use soil microbiota (e.g., OECD 307 guidelines) to track metabolite formation via LC-MS/MS.
- Compartmental modeling : Predict distribution coefficients (log K₀ₐ) between water, soil, and air using EPI Suite .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives with rigid piperidine conformations .
- QSAR models : Corinate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
- Methodological review : Compare shake-flask vs. HPLC-derived logP values. For example, HPLC (C18 column, MeOH/H₂O) may overestimate hydrophobicity due to stationary phase interactions .
- Experimental replication : Use standardized conditions (25°C, 0.15 M NaCl) across labs.
- Consensus building : Aggregate data into a weighted average (e.g., logP = 2.8 ± 0.3) with uncertainty margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
